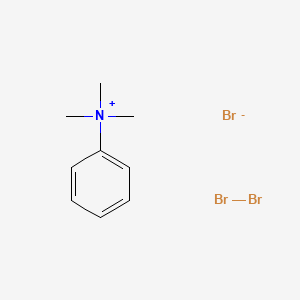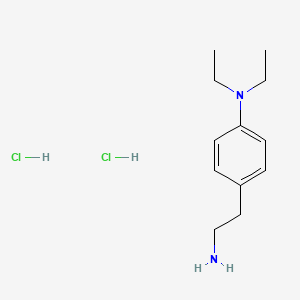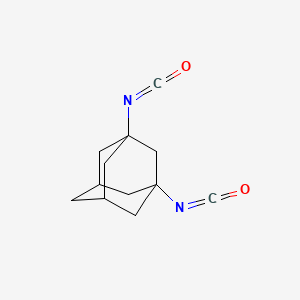
N-(6-ethynylpyridin-2-yl)acetamide
概述
描述
N-(6-ethynylpyridin-2-yl)acetamide is a chemical compound characterized by its unique structure, which includes an ethynyl group attached to the 6th position of a pyridine ring, and an acetamide group attached to the 2nd position of the same ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-ethynylpyridin-2-yl)acetamide typically involves the following steps:
Starting Material: The synthesis begins with 2-aminopyridine as the starting material.
Halogenation: The 2-aminopyridine undergoes halogenation to introduce a halogen atom at the 6th position.
Sonogashira Coupling: The halogenated pyridine is then subjected to a Sonogashira coupling reaction with ethynyltrimethylsilane in the presence of a palladium catalyst and copper(I) iodide to introduce the ethynyl group.
Acetylation: Finally, the ethynylated pyridine is acetylated using acetic anhydride to form this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and real-time monitoring can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: N-(6-ethynylpyridin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The pyridine ring can be reduced to form a pyridine derivative with different functional groups.
Substitution: The acetamide group can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophiles like ammonia (NH₃) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids, and other oxidized derivatives.
Reduction: Reduced pyridine derivatives with different functional groups.
Substitution: Substituted acetamide derivatives with various nucleophiles.
科学研究应用
N-(6-ethynylpyridin-2-yl)acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: It can be used as a probe in biological studies to understand cellular processes.
Medicine: It has potential therapeutic applications, including as an antiviral or anticancer agent.
Industry: It can be used in the development of new materials and chemical processes.
作用机制
The mechanism by which N-(6-ethynylpyridin-2-yl)acetamide exerts its effects depends on its specific application. For example, as an antiviral agent, it may inhibit viral replication by interfering with viral enzymes or proteins. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.
相似化合物的比较
N-(6-ethynylpyridin-2-yl)acetamide can be compared with other similar compounds, such as:
N-(2-ethynylpyridin-6-yl)acetamide: Similar structure but with the ethynyl and acetamide groups in reversed positions.
N-(6-ethynylpyridin-2-yl)formamide: Similar structure but with a formamide group instead of an acetamide group.
These compounds share structural similarities but may exhibit different chemical properties and biological activities due to the variations in their functional groups.
属性
IUPAC Name |
N-(6-ethynylpyridin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-3-8-5-4-6-9(11-8)10-7(2)12/h1,4-6H,2H3,(H,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNHLYLCISUTYJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=N1)C#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Chloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-phenylacetate](/img/structure/B8052355.png)
![Rac-(3ar,6as)-2-benzyl-octahydrocyclopenta[c]pyrrol-4-amine](/img/structure/B8052356.png)

![n-Methyl-1-(1h-pyrrolo[2,3-b]pyridin-3-yl)methanamine oxalate](/img/structure/B8052363.png)
![(1R)-2-phenyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine;hydrochloride](/img/structure/B8052371.png)
![tert-Butyl cis-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B8052375.png)
![Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methylpentanoate](/img/structure/B8052384.png)



![3-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-1-(2H-1,3-benzodioxol-5-yl)urea](/img/structure/B8052411.png)
![tert-butyl N-[2-(2,6-difluorophenyl)-2-oxoethyl]carbamate](/img/structure/B8052413.png)
![t-Butyl N-[(2z)-2-(2,6-difluorophenyl)-2-(hydroxyimino)ethyl]carbamate](/img/structure/B8052416.png)
![7-chloro-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B8052423.png)
